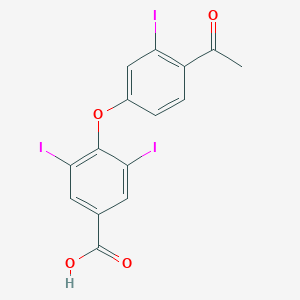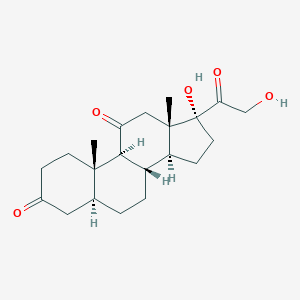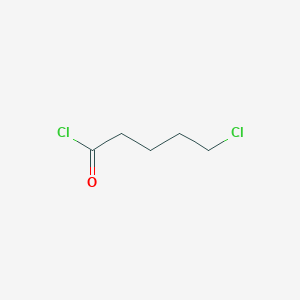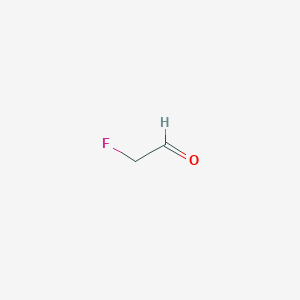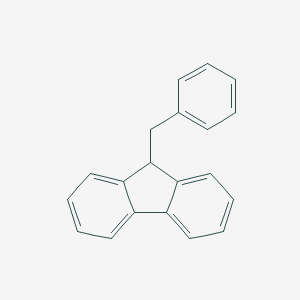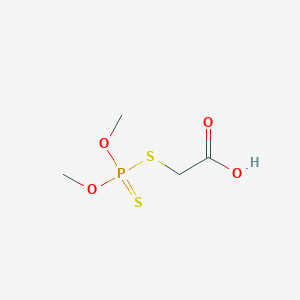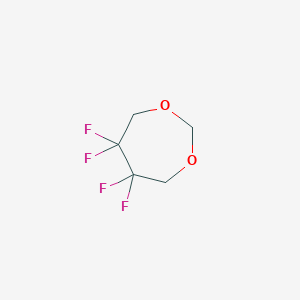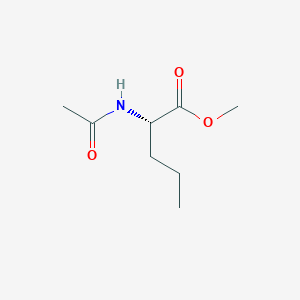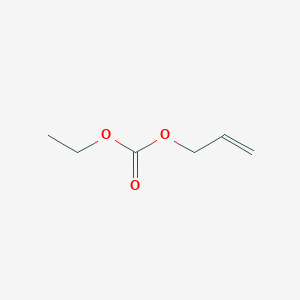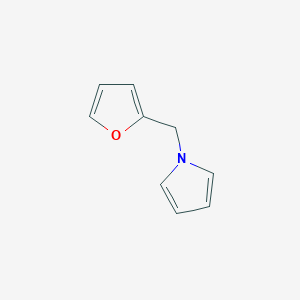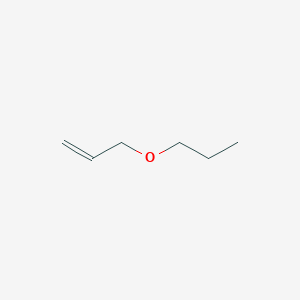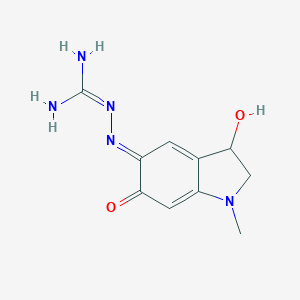
Adrenochrome guanylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adrenochrome guanylhydrazone (AGH) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of adrenochrome, a naturally occurring compound found in the human body that has been linked to various physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of Adrenochrome guanylhydrazone is not fully understood, but it is thought to involve the modulation of a variety of biochemical and physiological processes in the body. It has been shown to interact with a number of different proteins and enzymes, including those involved in cellular signaling and DNA replication.
Efectos Bioquímicos Y Fisiológicos
Adrenochrome guanylhydrazone has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells in vitro, and has been shown to modulate neurotransmitter release in the brain. It has also been shown to have potential applications in the treatment of a variety of other diseases and conditions, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adrenochrome guanylhydrazone has a number of advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and its ability to modulate neurotransmitter release in the brain. However, there are also some limitations to its use, including the fact that it can be difficult to synthesize and that it may have potential side effects in some individuals.
Direcciones Futuras
There are a number of potential future directions for research on Adrenochrome guanylhydrazone. Some of the areas that may be explored include its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, researchers may explore its potential use in the development of new cancer therapies and other medical treatments.
Métodos De Síntesis
Adrenochrome guanylhydrazone can be synthesized through a multistep process involving the reaction of adrenochrome with guanylhydrazine. The resulting compound has been shown to have unique properties that make it useful for a variety of research applications.
Aplicaciones Científicas De Investigación
Adrenochrome guanylhydrazone has been studied for its potential use in a variety of scientific research applications, including cancer research, neurobiology, and pharmacology. It has been shown to have a number of unique properties that make it useful for these applications, including its ability to inhibit the growth of cancer cells and its ability to modulate neurotransmitter release in the brain.
Propiedades
Número CAS |
1214-74-0 |
|---|---|
Nombre del producto |
Adrenochrome guanylhydrazone |
Fórmula molecular |
C10H13N5O2 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
1-[(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)imino]guanidine |
InChI |
InChI=1S/C10H13N5O2/c1-15-4-9(17)5-2-6(13-14-10(11)12)8(16)3-7(5)15/h2-3,9,16-17H,4H2,1H3,(H3,11,12) |
Clave InChI |
BMIKYGSCMZGMHZ-AWNIVKPZSA-N |
SMILES isomérico |
CN1CC(C2=C/C(=N\N=C(N)N)/C(=O)C=C21)O |
SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O |
SMILES canónico |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



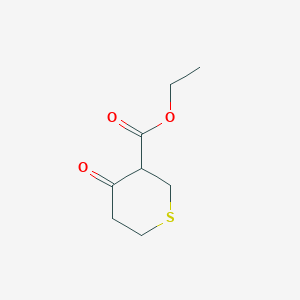
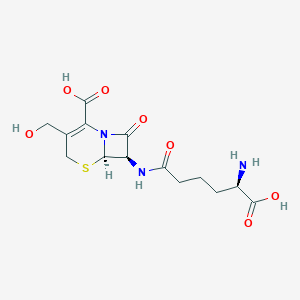
![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
